N-(2,2-Dimethyl-1,2-dihydrobenzo[F]isoquinolin-4-YL)glycine
Overview
Description
“N-(2,2-Dimethyl-1,2-dihydrobenzo[F]isoquinolin-4-YL)glycine” is a chemical compound with the CAS Number: 307924-32-9 and a molecular weight of 282.34 . The IUPAC name of this compound is [(2,2-dimethyl-1,2-dihydrobenzo[f]isoquinolin-4-yl)amino]acetic acid .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2,2-dimethyl-1,2-dihydrobenzo[f]isoquinoline with malonic acid, which results in the formation of (2,2-dimethyl-1,2,3,4-tetrahydrobenzo[f]isoquinolin-4-yl)acetic acid . The acid chloride of this acid reacts readily with alcohols and phenols to form corresponding esters . Additionally, the reaction of the same azomethine with thioglycolic acid leads to (2,2-dimethyl-1,2,3,4-tetrahydro-benzo[f]isoquinolin-4-yl)thioacetic acid .Molecular Structure Analysis
The InChI code for this compound is 1S/C17H18N2O2/c1-17(2)9-14-12-6-4-3-5-11(12)7-8-13(14)16(19-17)18-10-15(20)21/h3-8H,9-10H2,1-2H3,(H,18,19)(H,20,21) . This indicates the presence of 17 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms in the molecule.Chemical Reactions Analysis
The initial cyclic azomethine is obtained by the cyclocondensation of the appropriate carbinol with HCN . On reaction with 2,2-dimethyl-1,2-dihydrobenzo[f]isoquinoline, malonic acid is added at the imino group and the process is accompanied by decarboxylation leading to acid .Physical And Chemical Properties Analysis
The compound has a molecular weight of 282.34 . The compound is a yellow or white crystalline substance .Scientific Research Applications
I have conducted a search for the scientific research applications of N-(2,2-Dimethyl-1,2-dihydrobenzo[F]isoquinolin-4-YL)glycine , but unfortunately, there seems to be limited information available on its specific applications in the public domain. The compound is listed for sale and mentioned in relation to its synthesis and chemical properties , but detailed applications in various fields are not provided.
properties
IUPAC Name |
2-[(2,2-dimethyl-1,3-dihydrobenzo[f]isoquinolin-4-ylidene)amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-17(2)9-14-12-6-4-3-5-11(12)7-8-13(14)16(19-17)18-10-15(20)21/h3-8H,9-10H2,1-2H3,(H,18,19)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUIMXQVEINNKMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=CC3=CC=CC=C23)C(=NCC(=O)O)N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50357778 | |
Record name | N-(2,2-Dimethyl-1,2-dihydrobenzo[f]isoquinolin-4-yl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50357778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2-Dimethyl-1,2-dihydrobenzo[F]isoquinolin-4-YL)glycine | |
CAS RN |
307924-32-9 | |
Record name | N-(2,2-Dimethyl-1,2-dihydrobenzo[f]isoquinolin-4-yl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50357778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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